2-Chloro-1H-indene-3-carbaldehyde
Description
Contextualization within the Indene (B144670) Chemical Landscape
The indene framework is a versatile structural motif in organic chemistry. As a polycyclic aromatic hydrocarbon, its chemical reactivity can be modulated through various functionalization strategies. The introduction of substituents onto the indene core gives rise to a vast landscape of derivatives with diverse properties and applications. nih.gov The development of concise and efficient methods for synthesizing these functionalized indenes is an active area of research. nih.govnih.gov
2-Chloro-1H-indene-3-carbaldehyde is one such functionalized derivative. The presence of the chloro and carbaldehyde groups on the indene backbone significantly influences its electronic properties and reactivity compared to the parent indene molecule. The chloro group, being an electron-withdrawing group, and the carbaldehyde group, a versatile synthetic handle, make this compound a potentially valuable intermediate in the synthesis of more complex molecular architectures.
Significance of Indene-Based Scaffolds in Advanced Organic Synthesis
Indene-based scaffolds are of considerable importance in the field of advanced organic synthesis, primarily due to their prevalence in biologically active molecules and their utility as ligands in catalysis. rsc.org The synthetic accessibility of the indene scaffold and the ease with which its derivatives can be prepared are crucial factors in their selection for drug discovery and development programs. rsc.orgnih.gov
Research has demonstrated that indene derivatives are key components in compounds with a variety of pharmacological profiles. rsc.orgnih.gov For instance, indenylsulfonamides, derived from indene scaffolds, have been identified as potent agonists for the serotonin (B10506) 5-HT6 receptor, which is a target for cognitive disorders. rsc.orgnih.govacs.org The strategic modification of the indene core is a key factor in enhancing the binding affinity and efficacy of these ligands. rsc.orgacs.org Furthermore, the indene framework is utilized in the design of ligands for metallocene-based catalysts, which have applications in processes such as olefin polymerization. rsc.org The development of cascade reactions and other novel synthetic methodologies continues to expand the potential for creating biologically active indene derivatives and related polycyclic compounds. nih.gov
Overview of Research Emphasis on Functionalized Indene Carbaldehydes
Research on functionalized indene carbaldehydes stems from the synthetic versatility of the aldehyde group. Aldehydes are valuable intermediates in organic synthesis because they can be readily transformed into a wide array of other functional groups. The carbaldehyde moiety on the indene ring, as seen in this compound, can participate in numerous chemical reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.
The introduction of a formyl group onto an aromatic or heteroaromatic ring is a common strategy for creating key intermediates. ijpcbs.com The Vilsmeier-Haack reaction, which employs a reagent typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), is a well-established and efficient method for the formylation of electron-rich aromatic systems. ijpcbs.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction proceeds through an electrophilic substitution involving a chloroiminium ion (the Vilsmeier reagent), which, after reaction with the aromatic substrate, is hydrolyzed to yield the aldehyde. wikipedia.orgchemistrysteps.com This method is not only used for formylation but also serves as a powerful tool for constructing various heterocyclic compounds. ijpcbs.com The presence of the aldehyde functionality in compounds like this compound thus opens up pathways for the synthesis of a diverse range of more complex, functionalized indene derivatives for further study.
Chemical Compound Data
Below is a table summarizing key identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 88099-28-9 | ambeed.comepa.gov |
| Molecular Formula | C₁₀H₇ClO | epa.gov |
| Average Mass | 178.62 g/mol | epa.gov |
| Monoisotopic Mass | 178.018543 g/mol | epa.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3H-indene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-10-5-7-3-1-2-4-8(7)9(10)6-12/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYDWEAUOHTNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70830533 | |
| Record name | 2-Chloro-1H-indene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70830533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88099-28-9 | |
| Record name | 2-Chloro-1H-indene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70830533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 1h Indene 3 Carbaldehyde
Strategies for the Construction of the 1H-Indene Core Preceding Functionalization
The construction of the 1H-indene core is a critical first phase. This can be achieved through various synthetic routes, primarily categorized into building the ring system from simpler precursors or modifying an existing indene (B144670) structure.
Cyclization reactions are a fundamental strategy for constructing the fused ring system of indene. These methods typically involve intramolecular reactions of substituted aromatic precursors.
Acid-Catalyzed Cyclizations : Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to form substituted indenes under mild conditions with good to excellent yields. The mechanism involves a Markovnikov proton addition to create a stable benzylic carbocation, which then undergoes cationic cyclization and deprotonation. organic-chemistry.org
Transition Metal-Catalyzed Cyclizations : Various transition metals are employed to catalyze the formation of the indene skeleton. Iron(III) chloride (FeCl₃), an earth-abundant and environmentally friendly catalyst, facilitates a cascade cyclization of propargylic alcohols and alkenes. rsc.org Similarly, rhodium(I) catalysts can be used in reactions of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org Palladium-catalyzed asymmetric (4 + 2) dipolar cyclization represents a modern approach to constructing chiral indene skeletons. oaepublish.com
Table 1: Comparison of Selected Cyclization Methods for Indene Synthesis
| Catalyst/Reagent | Starting Materials | Key Features |
|---|---|---|
| Trifluoromethanesulfonic acid (TfOH) | Diaryl- and alkyl aryl-1,3-dienes | Brønsted acid catalysis, mild conditions, high yields. organic-chemistry.org |
| Iron(III) chloride (FeCl₃) | Propargylic alcohols and alkenes | Earth-abundant metal catalyst, cascade reaction. rsc.org |
| Rhodium(I) complex | 2-(chloromethyl)phenylboronic acid and alkynes | High yields, regioselectivity dependent on alkyne substituents. organic-chemistry.org |
| Palladium catalyst | Vinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-ones | Asymmetric synthesis, constructs chiral spiro-indenes. oaepublish.com |
An alternative to de novo synthesis of the indene core is the functionalization of readily available indene. wikipedia.org Indene itself is a weak acid and can be deprotonated by strong bases like organolithium reagents to form the indenyl anion. This anion is a potent nucleophile that can react with various electrophiles to introduce substituents onto the ring, which can then be further modified. This approach is particularly useful for adding functionalities that can later be transformed into the desired groups.
Installation of the Formyl Group at the C3 Position
Once the 1H-indene core is available, the next critical step is the introduction of the carbaldehyde (formyl) group at the C3 position.
The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.com The reaction utilizes a Vilsmeier reagent, typically a chloromethyliminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comchemistry-reaction.com The indene ring is sufficiently electron-rich to undergo electrophilic substitution with the Vilsmeier reagent, leading to the introduction of a formyl group, predominantly at the C3 position. This reaction is analogous to the formylation of other electron-rich systems like indoles and pyrroles. ijpcbs.comgoogle.comekb.eg
Related electrophilic acylation reactions, such as the Friedel-Crafts acylation, can also be employed. organic-chemistry.orgchemguide.co.uk This reaction uses an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group. masterorganicchemistry.comlibretexts.org For formylation, formyl chloride would be required, but it is unstable. Therefore, the Vilsmeier-Haack reaction serves as a more practical alternative for introducing the -CHO group directly.
Table 2: Vilsmeier-Haack Reaction Parameters
| Substrate Type | Reagents | Typical Temperature Range | Key Outcome |
|---|---|---|---|
| Electron-Rich Arenes | DMF, POCl₃ | 0 °C to 80 °C | Formation of an aryl aldehyde. jk-sci.com |
| Acetanilides | N,N-alkylformamide, PCl₅ | ~120 °C | Synthesis of 2-chloro-3-formylquinolines. nih.gov |
An aldehyde can also be generated through the chemical transformation of other functional groups previously installed at the C3 position. This indirect approach provides synthetic flexibility.
Reduction of Carboxylic Acid Derivatives : If a carboxyl group (-COOH) or an ester group (-COOR) is present at the C3 position, it can be reduced to the corresponding primary alcohol (-CH₂OH). Subsequent mild oxidation of this alcohol, for instance using pyridinium chlorochromate (PCC), yields the desired carbaldehyde. fiveable.mesolubilityofthings.com Alternatively, acyl chlorides can be selectively reduced to aldehydes via the Rosenmund reduction. fiveable.me
Reduction of Nitriles : A nitrile group (-C≡N) at C3 can be reduced to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu
Oxidation of Methyl Groups : An existing methyl group at the C3 position can be oxidized directly to a carbaldehyde, although this transformation can sometimes be challenging to control and may lead to over-oxidation to the carboxylic acid.
Introduction of the Chloro Substituent at the C2 Position
The final key step is the introduction of the chlorine atom at the C2 position of the indene ring. The timing of this step relative to formylation is crucial.
The direct chlorination of 1H-indene-3-carbaldehyde presents a potential route. However, electrophilic addition to the double bond of the five-membered ring is a competing reaction. acs.org Therefore, a more controlled method is often necessary.
One effective strategy involves the use of a precursor that facilitates chlorination at the desired position. For example, starting with an indanone (a ketone derivative of indane) allows for α-halogenation adjacent to the carbonyl group. A subsequent sequence of reactions could then be used to re-introduce the double bond and transform another functional group into the C3-carbaldehyde.
An analogous strategy is observed in the synthesis of 2-chloroquinoline-3-carbaldehydes, where the Vilsmeier-Haack reaction on acetanilides simultaneously achieves cyclization, formylation, and chlorination in a one-pot process. nih.govresearchgate.net A similar concerted approach, or a multi-step sequence involving chlorination of an activated precursor like an enamine or enol ether of an indanone, could be envisioned for the synthesis of 2-Chloro-1H-indene-3-carbaldehyde.
Direct Halogenation Protocols on the Indene Nucleus
Direct halogenation and formylation of a suitable indene precursor represents the most straightforward conceptual approach. The Vilsmeier-Haack reaction stands as the preeminent method in this category, accomplishing both chlorination and formylation in a single transformation. thieme-connect.comresearchgate.net This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nrochemistry.comijpcbs.comchemistrysteps.com
When applied to an enolizable ketone like 1-indanone, the Vilsmeier reagent acts as a potent electrophile. The reaction proceeds at the α-carbon position (C2) of the ketone, leading to the formation of a β-chloro-α,β-unsaturated aldehyde structure upon hydrolysis. thieme-connect.comresearchgate.net This process can be described as a direct chloro-formylation, as both the chlorine atom and the formyl group are installed in one concerted sequence, transforming the saturated keto-methylene group of the precursor into the functionalized vinyl chloride system of the target molecule.
Nucleophilic Displacement Strategies for Halogen Incorporation
A conceptually alternative, though often less direct, strategy involves the incorporation of the chlorine atom via nucleophilic displacement. This would require the synthesis of an indene precursor with a suitable leaving group at the C2 position. For instance, a hypothetical synthesis could involve the preparation of 2-hydroxy-1H-indene-3-carbaldehyde or a corresponding sulfonate ester (e.g., tosylate, mesylate).
In such a scenario, the hydroxyl or sulfonate group could then be displaced by a chloride ion from a source like lithium chloride or hydrochloric acid. However, the synthesis of the required precursor is not trivial, and the stability of such a molecule under the conditions required for nucleophilic substitution could be a significant challenge. This method is a fundamental strategy in organic synthesis but is generally less efficient for this specific target compared to direct chloro-formylation methods.
Synthetic Routes Involving Halogenated Building Blocks
This approach is elegantly embodied by the Vilsmeier-Haack reaction, where the Vilsmeier reagent itself functions as a C1 halogenated building block. The reagent, (chloromethylene)dimethylammonium chloride ([(CH₃)₂N=CHCl]⁺), is formed from the reaction of DMF with POCl₃. nrochemistry.comwikipedia.orgorganic-chemistry.org This pre-formed, highly electrophilic species delivers both the carbon atom of the future aldehyde and the chlorine atom to the substrate.
The synthesis begins with a non-halogenated, readily available precursor, 1-indanone. The enol or enolate of 1-indanone acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step forges the C2-C(aldehyde) bond and simultaneously introduces the chlorine atom at the adjacent position, making it a highly efficient use of a halogenated building block to construct the target molecule.
Convergent and Divergent Synthetic Approaches to this compound
The synthesis of this compound is most effectively achieved through a linear sequence that culminates in a highly convergent one-pot reaction.
Multistep Synthetic Sequences
The Vilsmeier-Haack reaction, while often performed in one pot, can be dissected into a clear multistep mechanistic sequence.
Formation of the Vilsmeier Reagent : N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at low temperatures (e.g., 0 °C) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent. chemistrysteps.comjk-sci.com
Nucleophilic Attack : The starting material, 1-indanone, tautomerizes to its more reactive enol form. The enol's electron-rich double bond performs a nucleophilic attack on the Vilsmeier reagent. This attack occurs regioselectively at the C2 position of the indanone skeleton.
Formation of Iminium Intermediate : The initial adduct undergoes elimination and rearrangement, ultimately forming a more stable conjugated iminium salt intermediate.
Hydrolysis : In the final step, aqueous workup hydrolyzes the iminium salt. This process cleaves the carbon-nitrogen double bond and releases the final this compound product. jk-sci.com
This sequence provides a reliable and well-understood pathway to the target compound.
One-Pot Reaction Strategies
The true synthetic utility of the Vilsmeier-Haack reaction lies in its application as a one-pot procedure. nih.gov This approach is highly efficient as it avoids the need to isolate and purify intermediates. In a typical procedure, 1-indanone is treated with the Vilsmeier reagent (formed in situ or pre-formed) in a suitable solvent. iaamonline.org The reaction is allowed to proceed, often with gentle heating, until the formation of the intermediate iminium salt is complete. The entire reaction mixture is then quenched with water or an aqueous base (like sodium acetate solution) to facilitate the hydrolysis and yield the crude product, which can then be purified. nrochemistry.com This method is widely used for the synthesis of β-chlorovinyl aldehydes from enolizable ketones and is the most documented and practical route for the title compound. nih.govresearchgate.net
| Reaction | Starting Material | Key Reagents | Key Intermediates | Outcome |
| Vilsmeier-Haack | 1-Indanone | DMF, POCl₃ | Vilsmeier Reagent, Iminium Salt | One-pot chloro-formylation |
| Hypothetical Nucleophilic Displacement | 2-Hydroxy-1H-indene-3-carbaldehyde | HCl or SOCl₂ | Protonated alcohol or chlorosulfite ester | Multi-step, less efficient |
Regioselective and Stereoselective Considerations in Synthetic Pathways
Regioselectivity is a critical consideration in the synthesis of this compound. The Vilsmeier-Haack reaction on 1-indanone demonstrates excellent regiocontrol. semanticscholar.org The reaction occurs exclusively at the C2 position, which is the α-carbon of the ketone. This selectivity is governed by the preferential formation of the enol tautomer where the double bond is between C1 and C2, which then attacks the electrophilic reagent. The subsequent elimination and rearrangement steps maintain this connectivity, ensuring that the chlorine atom is placed at C2 and the formyl group at C3 of the newly formed indene ring.
Stereoselectivity is not a significant factor in this synthesis. The double bond formed between C2 and C3 is part of a rigid five-membered ring, precluding the formation of E/Z isomers. The geometry is fixed by the cyclic nature of the indene nucleus.
| Parameter | Description | Typical Conditions |
| Starting Material | 1-Indanone | Commercially available |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Stoichiometric excess |
| Temperature | 0 °C to 80 °C | Varies with substrate reactivity jk-sci.com |
| Reaction Time | Several hours | Monitored by TLC iaamonline.org |
| Workup | Aqueous hydrolysis (e.g., water, NaOAc solution) | Neutralizes acid and hydrolyzes intermediate |
| Yield | Moderate to good | Dependent on specific conditions |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1h Indene 3 Carbaldehyde
Reactions Involving the Aldehyde Moiety at C3
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde in 2-Chloro-1H-indene-3-carbaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. youtube.com
The reactivity of aldehydes in nucleophilic additions is generally greater than that of ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group compared to two in ketones. youtube.com In this compound, the electrophilicity of the carbonyl carbon is further enhanced by the electron-withdrawing nature of the adjacent chloro-substituted double bond. Reactions with strong, irreversible nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) would be expected to proceed readily, yielding the corresponding secondary alcohols. Weaker, reversible nucleophiles can also react, often under equilibrium conditions. masterorganicchemistry.com
Table 1: Expected Products from Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | (2-Chloro-1H-inden-3-yl)methanol |
| Alkyl/Aryl | Methylmagnesium bromide (CH₃MgBr) | 1-(2-Chloro-1H-inden-3-yl)ethan-1-ol |
| Cyanide | Hydrogen cyanide (HCN) | 2-(2-Chloro-1H-inden-3-yl)-2-hydroxyacetonitrile |
Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)
Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile) to an aldehyde, catalyzed by a weak base such as piperidine. sigmaaldrich.comwikipedia.org The initial addition is typically followed by a dehydration step to yield a stable α,β-unsaturated product. sigmaaldrich.com In the context of substituted benzaldehydes, these reactions can be part of sequential processes leading to complex heterocyclic structures like indenes and benzofulvenes. nih.govacs.orgresearchgate.net For this compound, reaction with an active methylene compound like malononitrile (B47326) would be expected to yield (2-Chloro-1H-inden-3-ylidene)malononitrile.
Table 2: Representative Knoevenagel Condensation Conditions
| Aldehyde Substrate (Analogue) | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, Acetic Acid, Benzene (B151609), 80°C | Benzylidene malonate / Indene (B144670) derivative | nih.govresearchgate.net |
| 2-(1-phenylvinyl)benzaldehyde | Meldrum's acid | Piperidine, Benzene, rt | Cyclized indene product | acs.org |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol (B145695) | Conjugated enone | wikipedia.org |
Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases (R₂C=NR'). wikipedia.orgnih.gov The reaction proceeds through nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal intermediate, which then undergoes dehydration to form the imine. wikipedia.orgmdpi.com This reaction is fundamental in synthetic and biological chemistry. wikipedia.org Analogous compounds like 2-chloroquinoline-3-carbaldehyde (B1585622) readily form Schiff bases with various amines, including hydrazine (B178648) derivatives and phenylhydrazine. nih.gov Therefore, this compound is expected to react with primary amines such as aniline (B41778) or butylamine (B146782) to form the corresponding N-substituted imines.
Oxidation and Reduction Pathways of the Carbaldehyde Group
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents can convert the aldehyde group of this compound into a carboxylic acid, yielding 2-Chloro-1H-indene-3-carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder options like Tollens' reagent ([Ag(NH₃)₂]⁺) are typically used for this transformation. A related transformation is the Baeyer-Villiger oxidation, which converts aldehydes to carboxylic acids or esters using peroxy acids. sigmaaldrich.com
Reduction: The reduction of the aldehyde furnishes the corresponding primary alcohol, (2-Chloro-1H-inden-3-yl)methanol. This is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is a more powerful reducing agent that requires anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran.
Reactivity of the Chloro Substituent at C2
The vinyl chloride moiety at the C2 position is a key site for substitution and cross-coupling reactions, providing a handle to introduce a wide variety of functional groups.
Nucleophilic Substitution Reactions
The chloro substituent on the indenyl ring can be displaced by nucleophiles. While S_NAr reactions typically require strong activation on aromatic rings, the vinylic position in the indene system, activated by the adjacent electron-withdrawing aldehyde, can undergo substitution. Reactions of analogous 2-chloroquinoline-3-carbaldehydes show that the chloro group can be displaced by various nucleophiles. researchgate.net For example, reaction with sodium azide (B81097) could potentially yield 2-azido-1H-indene-3-carbaldehyde. The precise mechanism may vary depending on the nucleophile and reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chloro substituent serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org this compound could be coupled with various aryl or vinyl boronic acids to synthesize more complex, substituted indene derivatives.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov The reaction is highly effective for forming C(sp)-C(sp²) bonds. nih.gov The chloro group at C2 makes this compound a suitable substrate for Sonogashira coupling with terminal alkynes like phenylacetylene, which would result in the formation of 2-(phenylethynyl)-1H-indene-3-carbaldehyde. While aryl iodides and bromides are more reactive, conditions have been developed to facilitate the coupling of less reactive aryl chlorides. beilstein-journals.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org The reaction typically proceeds with retention of stereochemistry. This compound could react with alkenes such as styrene (B11656) or ethyl acrylate (B77674) in the presence of a palladium catalyst and a base to yield 2-styryl-1H-indene-3-carbaldehyde or ethyl 3-(2-(1H-indene-3-carbaldehyde))acrylate, respectively. This method provides a direct route for the vinylation of the indene core at the C2 position. organic-chemistry.org
Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure | Reference |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Phenyl-1H-indene-3-carbaldehyde | libretexts.orgorganic-chemistry.org |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-(Phenylethynyl)-1H-indene-3-carbaldehyde | organic-chemistry.orgbeilstein-journals.org |
| Heck | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-((E)-2-phenylvinyl)-1H-indene-3-carbaldehyde | organic-chemistry.orgwikipedia.org |
Compound Name Reference Table
| Compound Name |
|---|
| This compound |
| (2-Chloro-1H-inden-3-yl)methanol |
| 1-(2-Chloro-1H-inden-3-yl)ethan-1-ol |
| 2-(2-Chloro-1H-inden-3-yl)-2-hydroxyacetonitrile |
| 2-(1-phenylvinyl)benzaldehyde |
| Methyl malonate |
| Acetic Acid |
| Benzene |
| Benzylidene malonate |
| Indene |
| Meldrum's acid |
| 2-Methoxybenzaldehyde |
| Thiobarbituric acid |
| Aniline |
| Butylamine |
| 2-Chloro-1H-indene-3-carboxylic acid |
| Potassium permanganate |
| Chromic acid |
| 2-azido-1H-indene-3-carbaldehyde |
| Sodium azide |
| 2-chloroquinoline-3-carbaldehyde |
| Phenylhydrazine |
| Phenylboronic acid |
| 2-Phenyl-1H-indene-3-carbaldehyde |
| Phenylacetylene |
| 2-(Phenylethynyl)-1H-indene-3-carbaldehyde |
| Styrene |
| 2-((E)-2-phenylvinyl)-1H-indene-3-carbaldehyde |
| Diethyl malonate |
| Malononitrile |
| Piperidine |
| (2-Chloro-1H-inden-3-ylidene)malononitrile |
| Hydrazine |
| Sodium borohydride |
| Lithium aluminum hydride |
| Diethyl ether |
| Tetrahydrofuran |
Elimination Reactions
Elimination reactions of this compound, typically involving the removal of hydrogen chloride (HCl), are a key transformation leading to the formation of indenone derivatives. These reactions are generally promoted by a base. The specific reaction mechanism, whether E1, E2, or E1cB, is influenced by factors such as the strength of the base, the solvent, and the temperature. libretexts.orglumenlearning.com
E1 Mechanism: This two-step mechanism involves the initial slow departure of the chloride ion to form a carbocation intermediate, followed by a rapid deprotonation by a weak base to form the double bond. lumenlearning.com
E2 Mechanism: This is a concerted, one-step process where a strong base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, simultaneously with the departure of the chloride ion. lumenlearning.com
E1cB Mechanism: In this two-step mechanism, a strong base first removes a proton to form a carbanion. Subsequently, the chloride ion is eliminated in the second step. libretexts.org
The treatment of an alkyl halide with a strong base like potassium hydroxide (B78521) (KOH) in ethanol is a common method to induce elimination and yield an alkene. libretexts.org The regioselectivity of the elimination often follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org
For instance, the reaction of this compound with a suitable base can lead to the formation of 1-oxo-1H-indene-3-carbaldehyde. The choice of base and reaction conditions is crucial to favor the elimination pathway over potential competing substitution reactions.
Reactions Involving the 1H-Indene Ring System
The reactivity of the 1H-indene ring system in this compound is characterized by its aromatic benzene ring and the reactive five-membered ring.
Electrophilic Aromatic Substitution Patterns on the Fused Ring
The fused benzene ring of the indene system undergoes electrophilic aromatic substitution (EAS) reactions. The substituents on the indene ring, namely the chloro and carbaldehyde groups, influence both the rate and the regioselectivity of these substitutions. lumenlearning.comopenstax.org
The chlorine atom is an ortho-, para-directing deactivator. Its inductive effect withdraws electron density, deactivating the ring, while its resonance effect directs incoming electrophiles to the ortho and para positions. openstax.org The carbaldehyde group is a meta-directing deactivator due to its electron-withdrawing resonance and inductive effects. openstax.orgyoutube.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. lumenlearning.commasterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr3 or FeCl3. lumenlearning.commasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lumenlearning.comlibretexts.org
Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com
The directing effects of the existing substituents on this compound will determine the position of the incoming electrophile on the benzene ring.
Cycloaddition Reactions and Pericyclic Processes
The double bond within the five-membered ring of the indene system can participate in cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comchadsprep.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comyoutube.com The 1H-indene system itself is not a classic diene for a standard Diels-Alder reaction. However, derivatives of indene can be synthesized or can act as dienophiles. The reactivity in these [4+2] cycloadditions is enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.comlibretexts.org
For instance, indenone derivatives can undergo [3+2] cycloaddition reactions with functionalized olefins to generate fused polycyclic systems. rsc.org The hexadehydro-Diels-Alder (HDDA) reaction is a related process involving a diyne and an alkyne to form a benzyne (B1209423) intermediate, which can then be trapped to yield substituted aromatic compounds. wikipedia.org
Ring-Opening and Rearrangement Reactions
The indene ring system can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by acid, base, or heat. While specific examples for this compound are not extensively documented in the provided search results, analogous systems suggest possibilities. For example, certain indene derivatives can be synthesized through cyclization reactions, and the reverse, ring-opening, could be envisioned under appropriate energetic conditions. organic-chemistry.org
Influence of Electronic and Steric Effects of Substituents on Reactivity
The reactivity of this compound is significantly governed by the electronic and steric properties of its substituents.
Electronic Effects:
Inductive Effect: The chlorine atom and the oxygen of the carbaldehyde group are electronegative and exert an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. lumenlearning.comopenstax.org
Resonance Effect: The chlorine atom has lone pairs of electrons that can be donated to the ring through resonance, which activates the ortho and para positions towards electrophilic attack. The carbaldehyde group withdraws electron density from the ring via resonance, deactivating the entire ring, particularly the ortho and para positions, and thus directing incoming electrophiles to the meta position. openstax.org
Steric Effects: The steric bulk of the substituents can influence the accessibility of reagents to the reaction centers. For example, in electrophilic aromatic substitution, a bulky substituent may hinder attack at the ortho position, favoring the para position. Similarly, in reactions involving the aldehyde or the chloro group, steric hindrance from the fused ring system or other substituents can affect the reaction rate and outcome.
Postulated Reaction Mechanisms and Identification of Key Intermediates
The reactions of this compound proceed through various mechanisms involving key intermediates.
Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. The stability of this intermediate is influenced by the substituents present on the ring. lumenlearning.com
Elimination Reactions: As discussed in section 3.2.3, elimination reactions can proceed through E1, E2, or E1cB mechanisms, involving carbocation, concerted, or carbanion intermediates, respectively. libretexts.orglumenlearning.com
Cycloaddition Reactions: The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. youtube.com Other cycloadditions may proceed through stepwise mechanisms involving zwitterionic or diradical intermediates. researchgate.net
Reactions of the Aldehyde: The carbaldehyde group can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which can then be protonated.
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to investigate reaction mechanisms, determine the structures of transition states, and understand the stability of intermediates. researchgate.netnih.gov For example, mechanistic investigations into aminocatalytic cycloaddition reactions have identified highly reactive amino isobenzofulvene intermediates generated in situ. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 1h Indene 3 Carbaldehyde
X-Ray Crystallography for Solid-State Structural Determination
Comprehensive searches for crystallographic data on 2-chloro-1H-indene-3-carbaldehyde did not yield specific single-crystal X-ray diffraction studies for this compound. While the solid-state structure is crucial for understanding its molecular geometry, intermolecular interactions, and packing in the crystalline lattice, dedicated research providing these details appears to be limited or not publicly available at this time.
In the absence of direct experimental data for this compound, a general understanding of the expected structural features can be inferred from related indene (B144670) and aldehyde structures. It is anticipated that the indene ring system would be largely planar. The chlorine and carbaldehyde substituents at the 2 and 3 positions, respectively, would influence the electronic distribution and conformation of the molecule. The precise bond lengths, bond angles, and torsion angles, however, remain to be determined experimentally.
Future X-ray crystallography studies would be invaluable in providing a definitive three-dimensional structure. Such an analysis would reveal key structural parameters, including:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The fundamental parameters of the crystal lattice (a, b, c, α, β, γ).
Intramolecular Geometry: Precise bond lengths and angles of the this compound molecule.
Intermolecular Interactions: The presence of any hydrogen bonds, halogen bonds, or π-π stacking interactions that stabilize the crystal structure.
Without experimental crystallographic data, a detailed data table for this compound cannot be constructed.
Chromatographic and Separation Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, set to a wavelength where the compound exhibits maximum absorbance. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would indicate its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for purity assessment, provided the compound is sufficiently volatile and thermally stable. uokerbala.edu.iq In a typical GC-MS analysis, the sample would be vaporized and passed through a capillary column. uokerbala.edu.iq The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted compound, providing a mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound and any impurities. uokerbala.edu.iqnih.govresearchgate.net
A summary of potential chromatographic conditions for the purity assessment of this compound is presented in the table below. It is important to note that these are generalized conditions and would require optimization for this specific analyte.
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Information Obtained |
| HPLC | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (at λmax) | Retention Time, Peak Purity, Quantitative Analysis |
| GC-MS | Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methyl-polysiloxane) uokerbala.edu.iq | Inert gas (e.g., Helium, Nitrogen) uokerbala.edu.iq | Mass Spectrometry (Electron Ionization) | Retention Time, Mass Spectrum for structural confirmation, Impurity identification |
The development and validation of specific chromatographic methods are essential for ensuring the quality and reliability of this compound used in further chemical studies.
Theoretical and Computational Chemistry Studies of 2 Chloro 1h Indene 3 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict a wide range of molecular properties with high accuracy. For a molecule like 2-Chloro-1H-indene-3-carbaldehyde, these calculations would typically be employed to determine its optimized geometry, electronic energy, dipole moment, and the distribution of electron density.
Frontier Molecular Orbital (FMO) Theory Investigations
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. nih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are crucial indicators of a molecule's ability to donate or accept electrons in a chemical reaction. For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. Although no specific HOMO-LUMO energy values have been published for this compound, studies on other heterocyclic aldehydes have successfully used DFT to calculate these parameters and correlate them with observed reactivity. mdpi.comscilit.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide insights into its conformational flexibility and its interactions with solvent molecules. Conformational analysis would identify the most stable three-dimensional arrangements of the atoms in the molecule. At present, there are no published MD simulation or detailed conformational analysis studies specifically for this compound.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. scilit.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. A computational study on this compound would allow for the theoretical prediction of its characteristic spectral signatures. However, no such computational spectroscopic data has been reported in the literature for this specific molecule.
Computational Elucidation of Reaction Pathways and Transition States
Quantum chemical calculations can be employed to map out the potential energy surface of a chemical reaction, thereby elucidating the detailed mechanism. This involves locating the transition state structures and calculating the activation energies for different possible reaction pathways. For this compound, this could be applied to understand its synthesis or its reactivity in various chemical transformations. To date, no computational studies on the reaction pathways involving this compound have been published.
Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. These models are used to predict the reactivity of new or untested compounds. A QSRR study involving this compound would require a dataset of related compounds and their experimentally determined reactivities. Currently, no QSRR models specifically developed for or including this compound have been reported in the scientific literature.
Role of 2 Chloro 1h Indene 3 Carbaldehyde As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Diverse Functionalized Indene (B144670) Derivatives
2-Chloro-1H-indene-3-carbaldehyde serves as a valuable starting material for a variety of functionalized indene derivatives. The presence of three reactive sites—the chloro group, the aldehyde functionality, and the reactive C1 position of the indene ring—allows for a wide range of chemical transformations.
The aldehyde group can undergo standard reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or a hydrazone. These transformations introduce new functional groups at the 3-position of the indene core, paving the way for further synthetic elaborations. For instance, the resulting alcohol can be esterified or etherified, while the carboxylic acid can be converted to amides or esters.
The chloro substituent at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various functionalities. This allows for the synthesis of 2-amino, 2-alkoxy, and 2-thioether indene derivatives, among others. The reactivity of this position is crucial for diversifying the electronic and steric properties of the indene scaffold.
Building Block for Fused and Polycyclic Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for the construction of fused and polycyclic heterocyclic systems. mdpi.com The aldehyde and the chloro group can participate in cyclization reactions with appropriate binucleophiles to form new rings fused to the indene core.
For example, reaction with hydrazine (B178648) derivatives can lead to the formation of indenopyrazoles, while reaction with amidines or guanidines can yield indenopyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The specific reaction conditions and the nature of the binucleophile will determine the regiochemistry and the nature of the resulting fused ring system.
Applications in the Construction of Complex Molecular Architectures for Academic Research
In academic research, this compound can be employed as a key building block in the total synthesis of complex natural products or in the construction of novel molecular architectures with specific topological or electronic properties. Its rigid indene core and multiple reactive sites allow for the controlled and sequential introduction of various substituents and ring systems.
The aldehyde group can be used as a handle for chain extension or for the introduction of stereocenters via asymmetric synthesis methodologies. The chloro group can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for the construction of intricate molecular frameworks.
Contribution to Materials Science Research as a Synthetic Component
The indene scaffold is a known component in the design of organic materials with interesting optical and electronic properties. nih.gov this compound can serve as a monomer or a key intermediate in the synthesis of polymers or small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The ability to functionalize the indene core at multiple positions allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels and the band gap, of the resulting materials. The introduction of different substituents can also influence the solid-state packing and morphology, which are crucial for device performance.
Development of Novel Synthetic Methodologies Through Its Reactivity
The unique reactivity of this compound can inspire the development of new synthetic methodologies. The interplay between the different reactive sites can lead to novel cascade or domino reactions, where multiple bonds are formed in a single synthetic operation.
Future Research Directions and Methodological Advancements in the Chemistry of 2 Chloro 1h Indene 3 Carbaldehyde
The exploration of 2-Chloro-1H-indene-3-carbaldehyde and its derivatives continues to open new avenues in synthetic organic chemistry. Future research is poised to focus on enhancing the efficiency, sustainability, and scope of its synthesis and subsequent transformations. This section outlines key areas where innovation is anticipated, from green chemistry approaches to the integration of artificial intelligence in synthetic design.
Q & A
Q. Example Workflow :
Refine structure using SHELXL .
Cross-validate with Mercury’s packing similarity tools .
Apply x parameter to confirm enantiopurity .
[Advanced] How can synthetic byproducts or impurities be characterized in indene-carbaldehyde derivatives?
Methodological Answer:
- HPLC-MS : Identify chlorinated byproducts (e.g., dihydroindene isomers) using reverse-phase C18 columns and ESI-MS detection .
- X-ray diffraction : Resolve ambiguities in regioisomers (e.g., 6-chloro vs. 4-chloro derivatives) via single-crystal analysis .
- NMR titration : Use chiral shift reagents (e.g., Eu(hfc)₃) to differentiate diastereomeric impurities .
[Advanced] What strategies address discrepancies in spectroscopic data versus computational predictions?
Methodological Answer:
- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and compare experimental vs. theoretical ¹³C NMR shifts.
- Solvent effects : Account for solvent polarity in computational models (e.g., PCM for DMSO) to align predicted and observed UV-Vis spectra .
- Error analysis : Use Mercury’s Mogul tool to check bond lengths/angles against CSD averages, identifying outliers .
Case Study :
A 0.3 ppm deviation in carbonyl ¹³C NMR signals was traced to solvent-induced polarization effects, resolved by recalculating with explicit solvent molecules .
[Advanced] How can reaction conditions be tuned to enhance enantioselectivity in indene-carbaldehyde synthesis?
Methodological Answer:
- Organocatalysts : Chiral amines (e.g., Cinchona alkaloids) induce enantioselectivity in [10+2] cycloadditions .
- Temperature control : Lower temperatures (−20°C) favor kinetic over thermodynamic product formation .
- Additives : Brønsted acids (e.g., TFA) stabilize transition states, improving ee% by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
